molecular formula C26H23NO4 B2935924 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid CAS No. 2460748-65-4

2-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid

Cat. No. B2935924
CAS RN: 2460748-65-4
M. Wt: 413.473
InChI Key: PYPJYUQRWCPCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid has a molecular weight of 353.42 . It is a solid substance stored at 2-8°C . Another related compound is (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid, which has a molecular weight of 355.38 .


Molecular Structure Analysis

The InChI code for ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid is 1S/C21H23NO4/c1-3-8-19 (20 (23)24)22 (2)21 (25)26-13-18-16-11-6-4-9-14 (16)15-10-5-7-12-17 (15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3, (H,23,24)/t19-/m1/s1 .


Physical And Chemical Properties Analysis

The compound ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid is a solid substance stored at 2-8°C . It has a molecular weight of 353.42 .

Scientific Research Applications

Fluorophore Development and Biological Applications

The research on 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid has led to significant advances in the development of fluorophores and their application in biological systems. Fluorophores, including those based on naphthalimide and isoquinoline derivatives, have been extensively studied for their unique fluorescence properties, which are invaluable in biomedical analysis and imaging. These compounds exhibit strong fluorescence with a large Stokes' shift in aqueous media, making them suitable for a range of applications, from labeling reagents to studying molecular interactions in biological systems. Their fluorescence intensity and stability across a wide pH range further enhance their utility in diverse scientific investigations (Hirano et al., 2004).

Photolabile Protecting Groups for Controlled Release

Another significant application area is the development of photolabile protecting groups for controlled release mechanisms. Brominated hydroxyquinoline, for example, has been identified as a superior photolabile protecting group for carboxylic acids due to its high quantum efficiency and sensitivity to multiphoton-induced photolysis. This characteristic makes it particularly useful for in vivo studies where controlled release of biological messengers is required. The ability to precisely control the release of compounds within biological systems through light activation opens new avenues for targeted therapies and molecular biology research (Fedoryak et al., 2002).

Synthesis of N-alkylhydroxamic Acids

In the realm of synthetic chemistry, the compound has facilitated the efficient synthesis of N-alkylhydroxamic acids. N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, prepared through catalyzed N-alkylation, have been used to achieve highly efficient condensation reactions. This methodology provides a robust pathway for the synthesis of structurally diverse N-substituted hydroxamic acids, highlighting the compound's role in expanding the toolkit available for organic synthesis and drug development (Mellor & Chan, 1997).

Environmental Analysis

Furthermore, the analysis of organic compounds in environmental samples, such as rainwater, has benefited from the compound's applications. Studies have identified and quantified various organic compounds, including fluoren-9-one, which are present in environmental matrices. These analyses contribute to our understanding of pollutant distribution and transformation in the environment, aiding in the assessment of air and water quality and the development of strategies for pollution control (Kawamura & Kaplan, 1983).

Safety and Hazards

The compound ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid has the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-16-12-19-13-17(25(28)29)10-11-18(19)14-27(16)26(30)31-15-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,13,16,24H,12,14-15H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPJYUQRWCPCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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